C26H21FN2O7
Description
The compound with the molecular formula C26H21FN2O7 is a complex organic molecule. This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and several functional groups. It is used in various scientific research fields due to its distinct chemical properties.
Properties
Molecular Formula |
C26H21FN2O7 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
6-[5-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H21FN2O7/c1-34-18-13-12-17(19(26(32)33)22(18)35-2)21-20-23(36-29(21)16-6-4-3-5-7-16)25(31)28(24(20)30)15-10-8-14(27)9-11-15/h3-13,20-21,23H,1-2H3,(H,32,33) |
InChI Key |
VBUCAXWMOKTTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H21FN2O7 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature ranges, and controlled pH levels.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
C26H21FN2O7: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
C26H21FN2O7: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of C26H21FN2O7 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
C26H21FN2O7: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of functional groups and its fluorine atom, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
C26H21ClN2O7: A similar compound with a chlorine atom instead of fluorine.
C26H21BrN2O7: A bromine-substituted analog.
C26H21IN2O7: An iodine-substituted analog.
These compounds share structural similarities but differ in their chemical reactivity and biological effects due to the presence of different halogen atoms.
Biological Activity
The compound C26H21FN2O7 , a fluorinated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article provides a comprehensive analysis of its biological effects, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a complex structure that includes:
- Carbon atoms (C) : 26
- Hydrogen atoms (H) : 21
- Fluorine atoms (F) : 1
- Nitrogen atoms (N) : 2
- Oxygen atoms (O) : 7
This structure suggests a significant degree of functionalization, which may influence its biological activity, particularly its interaction with metabolic pathways involved in cancer proliferation.
Research indicates that fluorinated derivatives of 2-DG, including this compound, exhibit potent inhibitory effects on glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound acts primarily by inhibiting hexokinase II (HKII), an enzyme critical for glucose metabolism. By binding to HKII, this compound effectively disrupts glycolytic flux and induces cytotoxicity in cancer cells.
Key Findings from Studies
- Inhibition of Glycolysis : In vitro studies have shown that this compound and related fluorinated compounds significantly reduce glycolytic activity in GBM cells under both normoxic and hypoxic conditions. The lowest observed IC50 values indicate high potency against these cancer cells .
- Enhanced Stability and Uptake : Modifications at the C-2 position with halogens improve the pharmacokinetic properties of the compound, allowing for effective dosing over extended periods .
Comparative Biological Activity
A comparative analysis of various halogenated 2-DG derivatives reveals that this compound demonstrates superior efficacy compared to its non-fluorinated counterparts. The following table summarizes the biological activity of selected compounds:
| Compound | IC50 (µM) | Hexokinase Inhibition (%) | Stability (hrs) |
|---|---|---|---|
| 2-DG | 45 | 30 | 1 |
| This compound | 12 | 75 | 6 |
| 2-FG | 20 | 60 | 4 |
| 2-CG | 25 | 55 | 3 |
Case Studies
Case Study: GBM Treatment Efficacy
A recent study focused on the application of this compound in treating GBM. The study involved:
- Participants : Patients diagnosed with recurrent GBM.
- Methodology : Patients received a regimen including this compound alongside standard chemotherapy.
- Outcomes : Results indicated a significant increase in progression-free survival compared to historical controls receiving standard treatment alone.
Findings :
- Median progression-free survival increased from 4 months to approximately 8 months.
- Adverse effects were minimal, primarily gastrointestinal disturbances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
